molecular formula C26H24N4O2S2 B2532787 5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380453-35-0

5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No. B2532787
M. Wt: 488.62
InChI Key: LOMWZWJMIKNKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C26H24N4O2S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality 5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Stability and Docking Studies

  • Molecular stabilities and conformational analyses of benzimidazole derivatives, including their potential as EGFR inhibitors in anti-cancer research, were highlighted by Karayel (2021). The study conducted density functional theory and molecular docking analyses, showing how these compounds can bind to cancer-related enzymes, suggesting their utility in designing new anticancer agents (Karayel, 2021).

Synthesis and Characterization of Derivatives

  • Synthesis and characterization of celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities were explored by Küçükgüzel et al. (2013). This study underscores the versatility of benzimidazole derivatives in medicinal chemistry, providing a foundation for developing therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Larvicidal Activities

  • Larvicidal and antimicrobial activities of novel triazinone derivatives were reported by Kumara et al. (2015), indicating the potential of such compounds in addressing parasitic infections and controlling vector populations (Kumara et al., 2015).

Catalysis and Synthetic Applications

  • An efficient catalyst-free synthesis technique for benzamide derivatives via microwave-assisted Fries rearrangement was detailed by Moreno-Fuquen et al. (2019), showcasing the methodological advancements in synthesizing complex organic compounds (Moreno-Fuquen et al., 2019).

Anticonvulsant Agents

  • The synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents was discussed by Farag et al. (2012), presenting the potential therapeutic applications of benzimidazole-based compounds in neurology (Farag et al., 2012).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c1-2-32-17-13-11-16(12-14-17)30-25(31)23-18-7-3-6-10-21(18)34-24(23)29-26(30)33-15-22-27-19-8-4-5-9-20(19)28-22/h4-5,8-9,11-14H,2-3,6-7,10,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMWZWJMIKNKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=NC5=CC=CC=C5N4)SC6=C3CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.